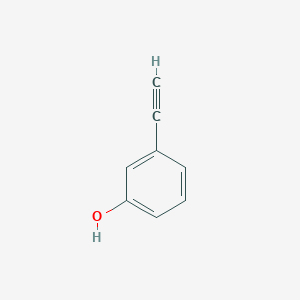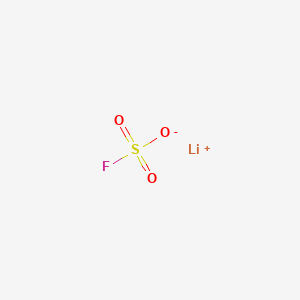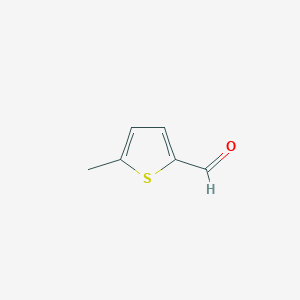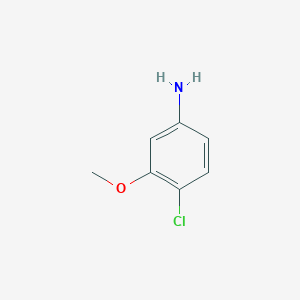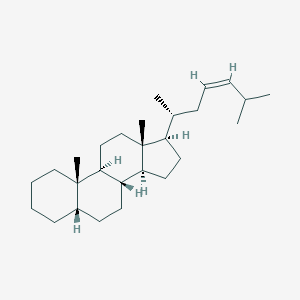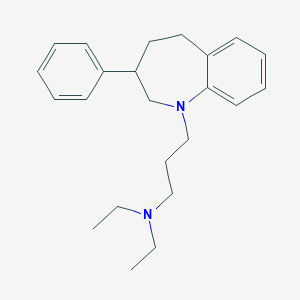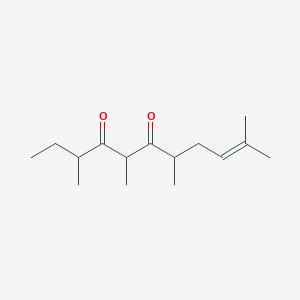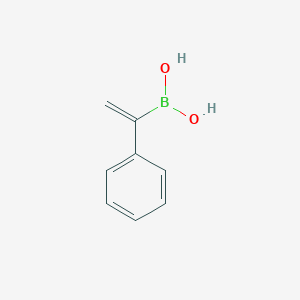
1-Phenylvinylboronic acid
概要
説明
Synthesis Analysis
1-Phenylvinylboronic acid is synthesized through several methods, including palladium-catalyzed tandem reactions and iridium-catalyzed hydroboration of alkynes. The palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids offer a novel and efficient route for the synthesis of 1-methyleneindenes, indicating the utility of arylboronic acids in complex synthesis processes (Ye, Yang, & Wu, 2010). Iridium-catalyzed hydroboration of alkynes with 1,8-naphthalenediaminatoborane leads to the synthesis of B-protected beta-styrylboronic acids, which are precursors to 1-phenylvinylboronic acid and serve as coupling modules in the synthesis of oligo(phenylenevinylene)s (Iwadate & Suginome, 2009).
Molecular Structure Analysis
The molecular structure of 1-phenylvinylboronic acid and related compounds has been extensively studied using methods such as X-ray diffraction. For instance, structural studies on organoboron compounds reveal the molecular and crystal structures of products resulting from reactions with phenylboronic acid, providing insights into the stereochemistry and electronic properties of these compounds (Kliegel et al., 1993).
Chemical Reactions and Properties
1-Phenylvinylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for creating carbon-carbon bonds. The compound's boronic acid group facilitates coupling with halogenated compounds, enabling the synthesis of complex organic molecules with high precision and efficiency.
Physical Properties Analysis
The physical properties of 1-phenylvinylboronic acid, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthesis. These properties depend on the molecular structure and the presence of functional groups, which can affect the compound's reactivity and interaction with solvents.
Chemical Properties Analysis
The chemical properties of 1-phenylvinylboronic acid, including acidity, reactivity towards nucleophiles, and its role in catalysis, are essential for understanding its behavior in various chemical environments. Phenylboronic acids are known for their catalytic abilities in facilitating reactions such as the synthesis of tetrahydrobenzo[b]pyrans, highlighting their utility in organic synthesis (Nemouchi, Boulcina, Carboni, & Debache, 2012).
科学的研究の応用
-
Halogenation of Alkynes for Preparation of Enol Esters
- Scientific Field : Organic Chemistry
- Application Summary : 1-Phenylvinylboronic acid is used as a reactant in the halogenation of alkynes to prepare enol esters .
- Method of Application : The specific experimental procedures would depend on the particular reaction conditions and the other reactants involved. Typically, this would involve mixing the 1-Phenylvinylboronic acid with the alkyne and a halogen source under suitable conditions .
-
Liebeskind-Srogl Cross-Coupling
-
Homocoupling of Arylboronic Acids for Synthesis of Biaryls
-
Solubility Studies
- Scientific Field : Physical Chemistry
- Application Summary : The solubility of phenylboronic acid and its derivatives, including 1-Phenylvinylboronic acid, in various organic solvents has been studied . This is important for selecting the correct solvent for a particular reaction or for purification of the products by crystallization .
- Method of Application : The solubility is determined experimentally by a dynamic method, in which the disappearance of turbidity is determined by measuring light intensity using a luminance probe .
- Results or Outcomes : It was found that phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The esters of phenylboronic acid show better solubility than the parent acid in all tested solvents .
-
Enantioselective Hydrogenation of Hydroxyphenyl Styrenes
- Scientific Field : Organic Chemistry
- Application Summary : 1-Phenylvinylboronic acid can be used in the enantioselective hydrogenation of hydroxyphenyl styrenes .
- Method of Application : The specific experimental procedures would depend on the particular reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of this reaction is the formation of enantioselectively hydrogenated products .
Safety And Hazards
特性
IUPAC Name |
1-phenylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPVMYUISTDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407429 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylvinylboronic acid | |
CAS RN |
14900-39-1 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylvinyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

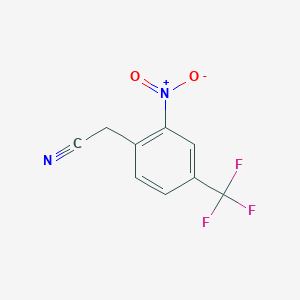
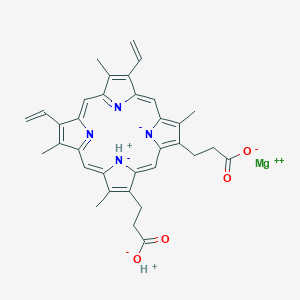

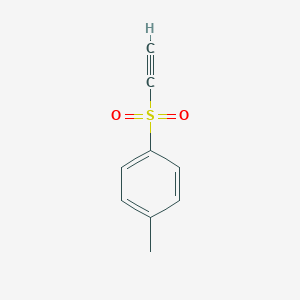
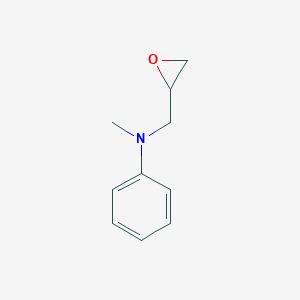
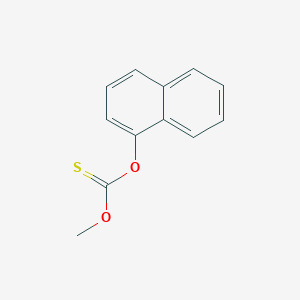
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
